molecular formula C21H25F3N4O2S B2523365 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941936-97-6

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2523365
CAS No.: 941936-97-6
M. Wt: 454.51
InChI Key: RRFHDTPIQLXBJY-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O2S and its molecular weight is 454.51. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Compounds related to quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Notably, certain derivatives have shown potent effects in this regard, suggesting the therapeutic potential of this chemical class for pain and inflammation management. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides demonstrated significant analgesic and anti-inflammatory activities, with some compounds outperforming standard drugs like diclofenac sodium in pre-clinical models. These findings indicate the relevance of quinazolinyl acetamides in developing new pain and inflammation treatments (Alagarsamy et al., 2015).

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. Synthesis and characterization of new quinazolines have revealed potential as antimicrobial agents, with specific derivatives showing activity against bacteria and fungi. This suggests that compounds within this chemical family, including those structurally related to "2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide," could be valuable in addressing microbial infections (Desai et al., 2007).

Anticancer Activity

Quinazolinone-based derivatives have been investigated for their anticancer properties, demonstrating cytotoxic activity against various cancer cell lines. These compounds inhibit critical enzymes like VEGFR-2 and EGFR tyrosine kinases, essential for cancer cell proliferation and survival. Such studies underscore the potential of quinazolinone derivatives, including the chemical structure , in cancer research and therapy development (Riadi et al., 2021).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)10-11-28-17-9-4-3-8-16(17)19(26-20(28)30)31-13-18(29)25-15-7-5-6-14(12-15)21(22,23)24/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHDTPIQLXBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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